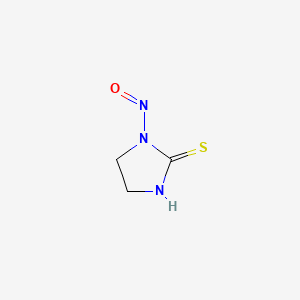

6-(2-硝基-4-叠氮苯胺基)己酸酯

描述

Synthesis Analysis

The synthesis of related azido and nitro compounds involves several key steps, including nitration, azidation, and the formation of complex structures. For instance, the synthesis of 6-azido-2,4-bis(2,2,2-trinitroethylamino)-1,3,5-triazine and its derivatives showcases the incorporation of azido and nitro groups into a triazine ring, demonstrating the complexity and versatility of synthesizing such compounds (Korepin et al., 2018).

Molecular Structure Analysis

Molecular and crystal structures of these compounds are often studied using X-ray diffraction and NMR spectroscopy, revealing detailed insights into their geometries and electronic structures. The structural analysis of compounds like 6-azido-2,4-bis(2,2,2-trinitroethylamino)-1,3,5-triazine highlights the arrangement of azido and nitro groups, which significantly impact their reactivity and stability (Korepin et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving azido and nitro compounds are diverse, including cycloaddition reactions, nitration, and azidation. The reactivity towards these reactions is influenced by the presence of azido and nitro groups, which can act as electrophiles or nucleophiles depending on the conditions. For example, azido compounds can undergo 1,3-dipolar cycloaddition reactions, forming complex structures with multiple functionalities (Karaghiosoff et al., 2006).

Physical Properties Analysis

The physical properties of azido and nitro compounds, such as melting points, solubility, and stability, are crucial for their handling and application. These properties are determined by the molecular structure, particularly the electronic effects of azido and nitro groups, and the overall molecular geometry. Studies on similar compounds have shown a range of thermal stabilities, with decomposition temperatures providing insights into their safe handling and storage (Mehilal et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and potential for further functionalization, are influenced by the electronic and steric effects of azido and nitro groups. These groups can enhance the compound's reactivity towards nucleophilic substitution, electrophilic addition, and other chemical transformations, enabling the synthesis of a wide range of derivatives with varied functionalities (Ritter & Licht, 1995).

科学研究应用

分子生物学中的共价复合物形成

6-(2-硝基-4-叠氮苯胺基)己酸酯已用于分子生物学,特别是在延伸因子 Tu (EFTu) 和 Phe-tRNA 之间共价复合物形成的研究中。研究人员用这种光亲和试剂修饰大肠杆菌 Phe-tRNA,使其在可见光照射下与 EFTu 交联。结果表明,这种交联依赖于特定条件,例如 tRNA 与 EFTu 的结合以及某些离子的存在。该复合物的形成提供了对分子水平蛋白质合成相互作用和机制的见解 (Kao 等人,1983 年)。

硝基芳香族化合物的生物降解

在环境科学中,硝基芳香族化合物(包括 6-(2-硝基-4-叠氮苯胺基)己酸酯)的研究对于了解它们的生物降解非常重要。这些化合物通常由人为来源释放,会经历各种微生物转化。研究表明,某些细菌和真菌可以降解这些化合物,将它们转化为危害较小的物质。这一知识对于开发环境污染物的生物修复策略至关重要 (Spain,2013 年)。

化学中的催化增强

该化合物已被研究用于增强催化反应。例如,含有咪唑部分的改性聚(乙烯亚胺)在二价金属离子存在下显示出硝基苯基己酸酯水解速率显着增加。这项研究对理解和改进化学反应中的催化过程具有重要意义 (Takagishi 和 Klotz,1979 年)。

在染料和颜料化学中的应用

6-(2-硝基-4-叠氮苯胺基)己酸酯在染料和颜料化学领域有应用。研究探讨了它在合成各种染料中的作用,分析了某些偶氮分散染料中的颜色构成关系。这项研究对于开发具有特定性能和在纺织和其他行业中应用的新染料至关重要 (Peters 和 Chisowa,1993 年)。

对药物研究的贡献

在药物研究中,硝基芳香族化合物的衍生物(包括 6-(2-硝基-4-叠氮苯胺基)己酸酯)因其潜在的药用价值而受到研究。这些化合物已被合成和分析各种药理活性,为寻找新药和治疗方法做出了贡献 (Isaev 等人,2014 年)。

属性

IUPAC Name |

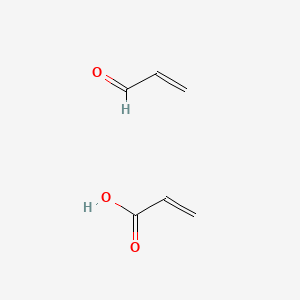

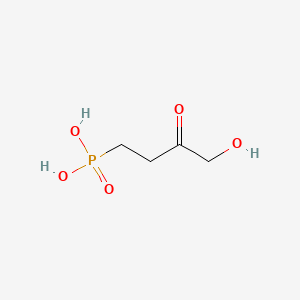

6-(4-azido-2-nitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O4/c13-16-15-9-5-6-10(11(8-9)17(20)21)14-7-3-1-2-4-12(18)19/h5-6,8,14H,1-4,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFJQDXNFNAVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207502 | |

| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Nitro-4-azidophenylamino)caproate | |

CAS RN |

58775-38-5 | |

| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058775385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(dimethylamino)ethyl]-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1229948.png)

![4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B1229949.png)

![3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1229958.png)

![3-[8-imino-7-(4-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propan-1-ol](/img/structure/B1229960.png)